N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

Description

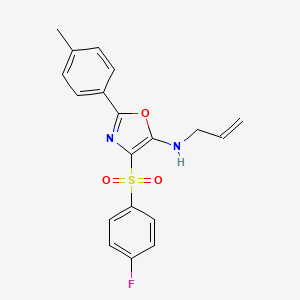

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, a p-tolyl group at position 2, and an allylamine moiety at position 5. This structure combines electron-withdrawing (sulfonyl) and electron-donating (allyl, p-tolyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-3-12-21-18-19(26(23,24)16-10-8-15(20)9-11-16)22-17(25-18)14-6-4-13(2)5-7-14/h3-11,21H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOTWDKOVJIPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

Key Features:

- Sulfonamide Group : Known for enhancing biological activity.

- Fluorophenyl Substitution : Imparts unique electronic properties.

- Oxazole Ring : Contributes to the compound's stability and reactivity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activities. For instance, derivatives with similar structural motifs have shown efficacy against various viral targets, including HIV and HCV.

Case Study: Antiviral Efficacy

A study demonstrated that certain oxazole derivatives inhibited the activity of non-nucleoside reverse transcriptase with IC50 values ranging from 0.20 μM to 0.35 μM, suggesting a strong potential for N-allyl derivatives as antiviral agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of N-allyl derivatives on cancer cell lines. The results showed that compounds with similar sulfonamide groups exhibited significant cytotoxic effects against human cancer cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-allyl derivative | SKM-1 (myelodysplastic syndrome) | 17.5 | |

| Similar sulfonamide | HeLa (cervical cancer) | 22.3 |

The proposed mechanism of action for N-allyl derivatives involves the inhibition of key enzymes involved in viral replication and tumor growth. The presence of the sulfonamide group is believed to enhance binding affinity to target proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-allyl derivatives. Modifications at specific positions on the oxazole ring and sulfonamide group can significantly affect potency.

Key Findings:

- Substitution Effects : The introduction of halogen substituents on the phenyl ring has been shown to enhance antiviral activity.

- Ring Modifications : Altering the oxazole ring can lead to improved cytotoxicity profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their distinguishing features:

Key Observations

Sulfonyl Group Variations :

- The 4-fluorophenylsulfonyl group in the target compound is less electron-withdrawing than the 4-chlorophenylsulfonyl group in its analogue (), which may result in differences in reactivity or target binding .

- Sulfonyl-containing compounds in exhibited melting points between 132–230°C, suggesting the target compound’s melting point likely falls within this range .

Aromatic amines (e.g., 4-fluorophenyl in ) may enhance π-π stacking interactions in biological systems compared to aliphatic amines .

Heterocycle Core :

- Oxazole (target) and isoxazole () differ in oxygen and nitrogen positioning, affecting dipole moments and hydrogen-bonding capabilities. Thiadiazole () introduces sulfur, which may improve metabolic stability .

Research Findings and Methodological Insights

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as substituted oxazolones or hydrazides. For example, cyclization of intermediates with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is a common approach, as demonstrated in analogous oxadiazole and oxazole syntheses . Key steps include:

- Amine functionalization : Reacting oxazolone derivatives with allylamine or propylamine under reflux conditions in polar aprotic solvents (e.g., THF or DMF) .

- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization are standard for isolating pure products .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substituent positions and purity. For example, ¹⁹F NMR can verify the presence of the 4-fluorophenyl group .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF provides molecular ion ([M+H]⁺) data to confirm molecular weight .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and crystal packing. Data collection at low temperatures (e.g., 193 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity in the synthesis of this compound?

- Methodological Answer :

- Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance reaction efficiency .

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to reduce side reactions .

- Kinetic vs. Thermodynamic Control : Monitor reaction progression via TLC to isolate intermediates before undesired rearrangements occur .

Q. How should contradictions between spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with computed values (DFT calculations) to identify discrepancies .

- Dynamic Effects : Consider conformational flexibility (e.g., rotamers) in solution-state NMR that may differ from solid-state X-ray structures .

- Twinned Crystals : Use SHELXD or SIR97 for structure solution if X-ray data indicates twinning or disorder .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Software like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to explain reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. What protocols are recommended for evaluating biological activity (e.g., anticancer potential)?

- Methodological Answer :

- Cell Line Screening : Use standard assays (MTT, SRB) against carcinoma lines (HeLa, MCF-7) with positive controls (e.g., doxorubicin). IC₅₀ values should be calculated from dose-response curves .

- Oxidative Stress Assays : Measure ROS generation using DCFH-DA fluorescence in antioxidant activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.